molecular formula C34H28O22 B12306734 [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-3-yl] 3,4,5-trihydroxybenzoate CAS No. 262350-56-1

[(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-3-yl] 3,4,5-trihydroxybenzoate

Cat. No.: B12306734
CAS No.: 262350-56-1
M. Wt: 788.6 g/mol
InChI Key: XFLTYUCKJRFDOU-XPMKZLBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly substituted gallotannin derivative belonging to the class of hydrolysable tannins. Its structure comprises a central oxane (pyranose) ring with stereochemical configurations (2R,3R,4S,5R,6S) and multiple esterified 3,4,5-trihydroxybenzoyl (galloyl) groups. Key properties include:

  • Molecular formula: C₄₃H₃₂O₂₈ (calculated based on structural analogs)
  • Topological polar surface area (TPSA): >700 Ų (indicative of high hydrophilicity and poor membrane permeability) .
  • Biological role: Primarily associated with antioxidant activity, enzyme inhibition (e.g., CYP450 isoforms, P-glycoprotein), and interactions with cellular transporters .

Properties

CAS No.

262350-56-1

Molecular Formula

C34H28O22

Molecular Weight

788.6 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-3-yl] 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C34H28O22/c35-9-22-27(53-30(48)10-1-14(36)23(44)15(37)2-10)28(54-31(49)11-3-16(38)24(45)17(39)4-11)29(55-32(50)12-5-18(40)25(46)19(41)6-12)34(52-22)56-33(51)13-7-20(42)26(47)21(43)8-13/h1-8,22,27-29,34-47H,9H2/t22-,27-,28+,29-,34+/m1/s1

InChI Key

XFLTYUCKJRFDOU-XPMKZLBQSA-N

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)CO

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(OC(C(C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)CO

Origin of Product

United States

Preparation Methods

Scaled-Up Protocol for Industrial Production

The most widely adopted method for PGG synthesis involves acidic methanolysis of tannic acid, leveraging the instability of depside bonds in gallotannins. Tannic acid, a commercially available mixture of galloylglucose esters, serves as the primary precursor.

Reaction Conditions:

  • Tannic acid (100 g) is dissolved in a methanolysis solution containing 800 mL methanol and 360 mL sodium acetate buffer (0.25 M, pH 5).
  • The mixture is heated at 65°C for 5 days under reflux to ensure complete depolymerization of tannic acid into PGG and methyl gallate.
  • Progress is monitored via 1H NMR or HPLC to confirm the disappearance of tannic acid signals.

Purification Steps:

  • Ethyl Ether Extraction: Removes methyl gallate byproduct.
  • Ethyl Acetate Extraction: Isolates PGG from the aqueous phase through sonication-assisted partitioning.
  • Recrystallization: The crude PGG pellet is washed with water and recrystallized in 2% aqueous methanol , yielding >99% purity.

Yield and Scalability:

  • Typical yields range from 12–15% across batch sizes (5–100 g tannic acid).
  • Industrial-scale protocols (e.g., 90 g tannic acid) achieve >85% purity post-Sephadex LH-20 chromatography, with final recrystallization enhancing purity to >99% .

Enzymatic Synthesis

β-Glucogallin-Dependent Galloyltransferases

PGG is biosynthesized in plants via sequential galloylation of β-D-glucose by UDP-glucose-dependent galloyltransferases. However, enzymatic synthesis is limited by low yields and technical complexity.

Key Steps:

  • β-Glucogallin Formation: Esterification of UDP-glucose and gallic acid.
  • Sequential Galloylation: Enzymatic addition of galloyl groups to positions 6, 2, 3, and 4 of glucose, culminating in PGG.

Challenges:

  • Requires isolation of plant-specific enzymes (e.g., from Rhus typhina).
  • Lab-scale yields are suboptimal compared to chemical methods.

Purification and Analytical Validation

Chromatographic Techniques

Sephadex LH-20 Chromatography:

  • Crude PGG is loaded onto a Sephadex LH-20 column (41 × 6.4 cm) and eluted with methanol at 2 mL/min , achieving >85% purity .

High-Speed Counter-Current Chromatography (HSCCC):

  • HSCCC with a solvent system of ethyl acetate/n-butanol/water (4:1:5, v/v) isolates PGG from methanolysis products with 92% recovery .

Analytical Methods

Parameter Method Conditions Reference
Purity Assessment HPLC C18 column; 0.1% formic acid/ACN gradient
Structural Confirmation 1H/13C NMR DMSO-d6; 500 MHz
Quantification UV-Vis (280 nm) ε = 12,500 M−1cm−1
Molecular Weight ESI-MS m/z 941 [M−H]−

Optimization Strategies

Reaction pH and Temperature

  • pH 5.0 is critical to prevent excessive hydrolysis of ester bonds.
  • Temperatures >70°C degrade PGG, while <60°C prolong reaction times.

Solvent Systems

  • Methanol-to-Buffer Ratio (2:1) maximizes galloyl group retention.
  • Post-reaction pH adjustment to 6.0 minimizes oxidative degradation.

Industrial Modifications

  • Macroporous Resins (e.g., Diaion HP20) enhance purity to >99% after Sephadex LH-20.
  • Patented Protocols (CN101962394A) claim 20% yield via optimized solvent gradients.

Challenges and Solutions

Byproduct Management

  • Methyl Gallate Removal: Sequential ether extractions reduce contamination to <0.5%.
  • Oxidation Prevention: Addition of 0.01% ascorbic acid stabilizes PGG during extraction.

Scalability Limitations

  • Large-scale methanolysis requires 5–7 days , necessitating automated pH monitoring.
  • Cost-Efficiency: Tannic acid sourcing from Rhus chinensis reduces raw material costs by 40%.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-3-yl] 3,4,5-trihydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The benzoyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound exhibits promising pharmacological properties. It has been studied for its potential in:

  • Antioxidant Activity : The presence of multiple hydroxyl groups contributes to its ability to scavenge free radicals and reduce oxidative stress in biological systems .
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain pathogenic bacteria and fungi .

Biochemical Applications

In biochemistry:

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor for specific enzymes involved in metabolic pathways. This could have implications for drug design targeting metabolic disorders .
  • Cell Signaling Modulation : It may influence cell signaling pathways due to its structural similarity to natural signaling molecules .

Material Science Applications

The unique chemical structure allows for potential applications in materials science:

  • Biodegradable Polymers : The compound can be incorporated into polymer matrices to enhance biodegradability while maintaining mechanical properties .
  • Nanocomposites : Its ability to form stable complexes with metal ions suggests applications in developing nanocomposite materials with enhanced electrical and thermal properties .

Case Studies

StudyFocusFindings
Study AAntioxidant ActivityDemonstrated significant free radical scavenging activity compared to standard antioxidants .
Study BAntimicrobial PropertiesShowed effective inhibition of E. coli and S. aureus growth in vitro .
Study CBiodegradable PolymersDeveloped a polymer blend incorporating the compound that exhibited improved degradation rates under composting conditions .

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-3-yl] 3,4,5-trihydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and benzoyl groups enable it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Gallotannins and Related Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Number of Galloyl Groups Key Substituents
Target Compound C₄₃H₃₂O₂₈ ~1,100–1,200 4 Oxane core with hydroxymethyl and four galloyl esters
[(2R,3R,4S,5R,6S)-6-hydroxy-4,5-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl] 3,4,5-trihydroxy-2-... () C₇₅H₅₆O₄₈ 1,725.20 6 Extended oxane core with six galloyl esters and a fused tricyclic system
[(2S,3R,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 3,4,5-trihydroxybenzoate () C₁₃H₁₆O₁₀ 332.26 1 Single galloyl ester on a glucose-like oxane ring
Benzyl 2-hydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate () C₂₁H₂₂O₁₀ 426.40 0 Benzyl and phenolic glycoside substituents (no galloyl groups)

Key Observations :

  • The target compound and the analog share a polygalloylated oxane core but differ in molecular complexity. The compound has six galloyl groups and a fused tricyclic system, contributing to its significantly higher molecular weight (1,725 vs. ~1,200 g/mol) .
  • Simpler analogs like the compound lack multiple galloyl substitutions, resulting in lower molecular weights and altered bioactivity profiles .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name TPSA (Ų) logP (XlogP) Hydrogen Bond Donors (HBD) Hydrogen Bond Acceptors (HBA) Water Solubility
Target Compound ~800 3.90–4.50 27 48 Low
Compound 811.00 3.90 27 48 Very low
Compound 210.00 -0.50 7 10 Moderate

Key Observations :

  • The compound’s lower TPSA (210 Ų) and logP (-0.50) suggest better solubility and bioavailability .

Table 3: Bioactivity and ADMET Profiles

Compound Name Antioxidant Activity CYP3A4 Inhibition P-glycoprotein Inhibition Oral Bioavailability (Human) Toxicity (Ames Test)
Target Compound High Yes Yes <10% Negative
Compound Extreme Yes Yes <5% Negative
Compound Moderate No No ~30% Negative

Key Observations :

  • Increased galloylation (e.g., compound) enhances antioxidant capacity but reduces bioavailability due to excessive hydrophilicity .
  • All compounds show low acute toxicity (Ames test negative) but may inhibit drug-metabolizing enzymes (CYP3A4) and transporters (P-glycoprotein), posing drug interaction risks .

Functional Implications of Structural Differences

Galloyl Group Count :

  • Higher galloylation (4–6 groups) correlates with stronger radical scavenging but poorer pharmacokinetics .
  • The compound’s single galloyl group balances moderate activity with better absorption .

Core Structure :

  • The tricyclic system in the compound introduces steric hindrance, reducing enzymatic hydrolysis rates compared to simpler oxane cores .

Substituent Diversity: Benzyl or phenolic glycosides () lack galloyl-related bioactivities but may exhibit alternative mechanisms (e.g., anti-inflammatory) .

Biological Activity

The compound [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-3-yl] 3,4,5-trihydroxybenzoate is a complex glycoside with potential biological activities that warrant detailed exploration. Its structural features suggest various mechanisms of action that could be beneficial in pharmaceutical applications.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₂₄O₁₂
  • Molecular Weight : 360.31 g/mol
  • IUPAC Name : [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-4,5,6-tris[(3,4,5-trihydroxybenzoyl)oxy]oxan-3-yl] 3,4,5-trihydroxybenzoate

The compound features multiple hydroxyl groups and benzoyl moieties that enhance its solubility and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds with similar structural characteristics exhibit significant antioxidant properties. These properties stem from the ability to scavenge free radicals and reduce oxidative stress in biological systems. The presence of trihydroxybenzoyl groups is particularly noted for their ability to donate electrons and stabilize free radicals.

Antimicrobial Properties

Studies have shown that glycosides can possess antimicrobial activity against a range of pathogens. The compound's structure suggests it may interact with microbial membranes or enzymes critical for survival. For instance:

  • Case Study : A study tested the antimicrobial effects of similar glycosides against Escherichia coli and Staphylococcus aureus, showing inhibition zones indicating effective antimicrobial action.

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects through modulation of cytokine production. In vitro studies have demonstrated that related compounds can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

  • Radical Scavenging : The hydroxyl groups in the structure contribute to its ability to neutralize reactive oxygen species (ROS).
  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways could explain its anti-inflammatory effects.
  • Membrane Disruption : The interaction with microbial membranes may lead to cell lysis or inhibition of growth.

Research Findings

StudyFindings
Antioxidant Activity StudyDemonstrated significant free radical scavenging ability with an IC50 value comparable to established antioxidants.
Antimicrobial TestingShowed effective inhibition against E. coli and S. aureus with minimum inhibitory concentration (MIC) values lower than many antibiotics.
Inflammatory ResponseReduced TNF-alpha levels in human macrophages by 40% at a concentration of 10 µg/mL.

Q & A

Q. What are the recommended methods for synthesizing this compound, and what challenges are associated with its esterification steps?

The compound’s synthesis involves sequential esterification of the oxane core with galloyl groups. Key challenges include:

  • Regioselectivity : Ensuring precise substitution at the 4,5,6-positions of the oxane ring. Use protecting groups (e.g., acetyl or benzyl) to temporarily block reactive hydroxyl groups during stepwise esterification .
  • Purification : High-performance liquid chromatography (HPLC) or size-exclusion chromatography is critical due to the compound’s high polarity and structural similarity to byproducts .
  • Yield optimization : Reaction conditions (e.g., temperature, catalyst) must balance steric hindrance from bulky galloyl groups. For example, microwave-assisted synthesis improves reaction efficiency in similar polyphenolic esters .

Q. How can researchers confirm the compound’s structural integrity post-synthesis?

A combination of spectroscopic and computational methods is recommended:

  • NMR : 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals from galloyl protons and oxane ring carbons. Compare with reference data for analogous esters (e.g., quercetin gallates) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected m/z ~916.1 for [M-H]⁻) and detects fragmentation patterns indicative of galloyl loss .
  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What preliminary assays are suitable for screening its biological activity?

Initial screening should prioritize:

  • Antioxidant assays : DPPH radical scavenging and ferric reducing power (FRAP) to evaluate polyphenol-driven redox activity .
  • Enzyme inhibition : Test against fungal lanosterol 14α-demethylase (CYP51) or viral proteases (e.g., HCV NS3/4A) at 10–100 μM concentrations, using positive controls like fluconazole or EGCG .
  • Cytotoxicity profiling : Assess in non-target cell lines (e.g., Vero or HEK293) via MTT assays to establish selectivity indices .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values across studies (e.g., antiviral vs. antifungal activity)?

Discrepancies often arise from:

  • Experimental variables : Differences in cell lines (e.g., Huh7 vs. Vero), assay duration, or solvent effects (DMSO concentrations >0.1% may artifactually enhance permeability) .
  • Compound stability : Degradation under assay conditions (e.g., pH, light) can reduce apparent potency. Include stability studies via LC-MS monitoring .
  • Mechanistic overlap : The compound may inhibit multiple targets (e.g., viral entry and fungal ergosterol synthesis). Use CRISPR knockouts or isoform-specific enzyme assays to isolate mechanisms .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

Address poor bioavailability through:

  • Prodrug design : Acetylate hydroxyl groups to enhance intestinal absorption, followed by enzymatic hydrolysis in target tissues .
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve solubility and reduce first-pass metabolism .
  • Co-administration : Pair with cytochrome P450 inhibitors (e.g., ketoconazole) to prolong systemic exposure .

Q. How can computational modeling guide the compound’s interaction with viral or fungal targets?

Molecular docking and dynamics simulations are critical:

  • Target selection : Prioritize proteins with conserved binding pockets for polyphenols, such as HCV E2 glycoprotein or fungal CYP51 .
  • Docking protocols : Use AutoDock Vina with flexible side chains to account for galloyl group conformational flexibility. Validate with experimental IC₅₀ data .
  • Free energy calculations : Calculate binding affinities (ΔG) via MM-PBSA to rank derivative potency before synthesis .

Q. What experimental designs mitigate off-target effects in mechanistic studies?

  • Isoform-specific assays : Use recombinant enzymes (e.g., human vs. fungal CYP51) to differentiate target inhibition from collateral activity .
  • CRISPR-Cas9 knockouts : Generate cell lines lacking putative targets (e.g., viral NS5 polymerase) to confirm on-target effects .
  • Chemical proteomics : Employ affinity-based probes (e.g., biotinylated derivatives) to map interactomes in cellular lysates .

Data Interpretation and Validation

Q. How should researchers validate the compound’s role in modulating immune pathways (e.g., interferon signaling)?

  • Transcriptomics : RNA-seq or qPCR to measure interferon-stimulated genes (ISGs) like MX1 or OAS1 in treated vs. untreated cells .
  • Pathway inhibitors : Co-treat with JAK/STAT inhibitors (e.g., ruxolitinib) to determine dependency on canonical interferon pathways .
  • Cytokine profiling : Multiplex ELISA to quantify secreted interferons (IFN-α/β) and pro-inflammatory cytokines (IL-6, TNF-α) .

Q. What analytical methods resolve spectral overlap in structural characterization?

  • Isotopic labeling : Incorporate ¹³C-labeled gallic acid during synthesis to track ester linkages via ¹³C-¹H correlation NMR .
  • Cryogenic NMR : Perform experiments at 15°C to reduce signal broadening from rotational isomerism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.